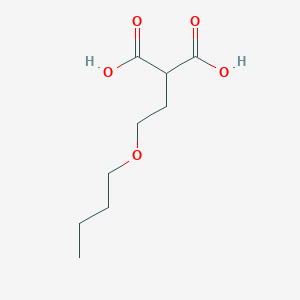

(2-Butoxyethyl)propanedioic acid

Beschreibung

(2-Butoxyethyl)propanedioic acid is a derivative of propanedioic acid (malonic acid, CAS 141-82-2), where a 2-butoxyethyl group is attached to one of the central carbon atoms. This modification introduces a hydrophobic ether chain, altering the compound’s physical and chemical properties compared to the parent acid. Propanedioic acid derivatives are widely used in organic synthesis, polymer production, and as intermediates for surfactants or plasticizers due to their dicarboxylic acid functionality .

Eigenschaften

CAS-Nummer |

88663-61-0 |

|---|---|

Molekularformel |

C9H16O5 |

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

2-(2-butoxyethyl)propanedioic acid |

InChI |

InChI=1S/C9H16O5/c1-2-3-5-14-6-4-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

NQTDRGBBGIHSKE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOCCC(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-butoxyethyl)propanedioic acid typically involves the alkylation of malonic acid or its esters. One common method is the reaction of diethyl malonate with 2-butoxyethanol in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with 2-butoxyethanol.

Industrial Production Methods

Industrial production of (2-butoxyethyl)propanedioic acid can be achieved through continuous esterification processes. This involves the reaction of malonic acid with 2-butoxyethanol under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Butoxyethyl)propanedioic acid undergoes various chemical reactions typical of carboxylic acids and their derivatives. These include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Decarboxylation: Loss of carbon dioxide upon heating.

Common Reagents and Conditions

Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

Amidation: Typically requires coupling agents like dicyclohexylcarbodiimide (DCC).

Decarboxylation: Often occurs at elevated temperatures (above 150°C).

Major Products Formed

Esterification: Produces esters such as 2-butoxyethyl malonate.

Amidation: Produces amides such as 2-butoxyethyl malonamide.

Decarboxylation: Produces butoxyacetic acid and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

(2-Butoxyethyl)propanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.

Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.

Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

Industry: Utilized in the production of plasticizers, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of (2-butoxyethyl)propanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These interactions can lead to the formation of esters, amides, and other derivatives. The compound can also undergo decarboxylation, which is a key step in many metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Propanedioic Acid Derivatives with Alkyl/Ether Substituents

- Propanedioic Acid (Malonic Acid) : The parent compound exhibits high water solubility (73.5 g/100 mL at 25°C) and acidity (pKa₁ = 2.83, pKa₂ = 5.69) due to its short carbon chain and polar carboxyl groups . In contrast, (2-butoxyethyl)propanedioic acid’s extended ether chain reduces water solubility (estimated <10 g/100 mL) and slightly elevates pKa values (predicted pKa₁ ≈ 3.1, pKa₂ ≈ 5.8) due to electron-donating effects of the ether oxygen .

Dicarboxylic Acid Analogs

- Butanedioic Acid (Succinic Acid, C₄H₆O₄) : With a four-carbon backbone, succinic acid has lower acidity (pKa₁ = 4.16, pKa₂ = 5.61) and higher water solubility (83 g/100 mL) than propanedioic acid. The butoxyethyl derivative’s dual carboxyl groups retain higher acidity than succinic acid but with reduced solubility due to steric hindrance .

- 2-Butenedioic Acid (Maleic Acid) : The unsaturated structure of maleic acid (pKa₁ = 1.92, pKa₂ = 6.22) confers greater acidity and reactivity, enabling facile isomerization to fumaric acid. (2-Butoxyethyl)propanedioic acid lacks this conjugation, resulting in lower chemical reactivity .

Fluorinated Propanedioic Acid Derivatives

Perfluorinated derivatives (e.g., [226409-30-9] and [238420-80-9]) exhibit extreme hydrophobicity and environmental persistence due to C-F bonds. These compounds contrast sharply with (2-butoxyethyl)propanedioic acid, which is more biodegradable but less thermally stable .

Physical and Chemical Property Comparison

*Estimated values based on substituent effects and computational methods (Joback/Crippen) .

Reactivity and Environmental Impact

- Chemical Reactivity : The butoxyethyl group stabilizes the carboxylate anion via inductive effects, reducing esterification rates compared to malonic acid. Hydrolysis under alkaline conditions is slower than in fluorinated analogs due to the absence of strong electron-withdrawing groups .

- Environmental Behavior : Evidence from wastewater studies (e.g., propanedioic acid detection in urban treatment plants) suggests that (2-butoxyethyl)propanedioic acid may persist longer than the parent acid due to reduced microbial degradation of the ether chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.